molecular formula C12H15BrN2O2 B1427823 Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate CAS No. 1289027-00-4

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

Cat. No. B1427823
M. Wt: 299.16 g/mol
InChI Key: STGOLDLPNDJGOC-UHFFFAOYSA-N
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Description

“Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1289027-00-4 . It has a molecular weight of 299.17 . The IUPAC name for this compound is methyl 1- (5-bromopyridin-2-yl)piperidine-4-carboxylate .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal room temperature .

Scientific Research Applications

Metal/Organo Relay Catalysis

A study demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction. This process involved the use of pyridinium ylides, indicating a potential application of Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate in generating substituted pyrroles, which are valuable in medicinal chemistry and materials science (Galenko et al., 2015).

Azirine Strategy for Synthesis

The compound's utility extends to the preparation of alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via an azirine strategy. This approach highlights its role in constructing trifluoromethyl-substituted aminopyrroles, which are important for developing new pharmaceuticals (Khlebnikov et al., 2018).

Synthesis of Heterocyclic Compounds

Another application involves the synthesis of methyl 2-amino-1,3-selenazole-5-carboxylates with chiral substituents. This process demonstrates the compound's versatility in accessing heterocyclic structures that could serve as scaffolds for pharmaceuticals or agrochemicals (Malinauskienė et al., 2018).

Antimicrobial Activity

A study focusing on the synthesis and evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showcased the potential biological activities of compounds synthesized using related methodologies. This hints at the broader pharmacological applications of derivatives synthesized from Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (Aziz‐ur‐Rehman et al., 2017).

Chiral Building Blocks for Alkaloids

The compound has been explored as a chiral building block for synthesizing piperidine-related alkaloids. Such alkaloids have significant biological activity and are of interest for drug development (Takahata et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGOLDLPNDJGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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